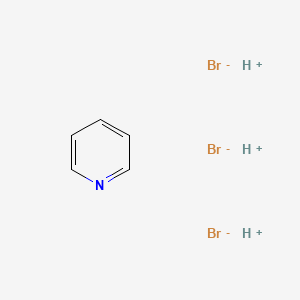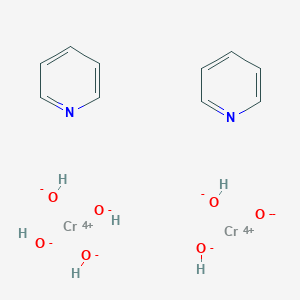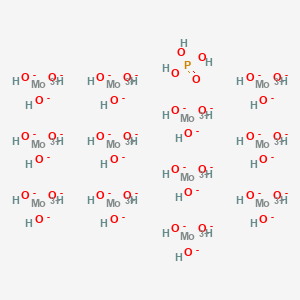![molecular formula C12H20O6 B8021182 [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B8021182.png)
[(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol is a unique tricyclic ether alcohol. Known for its stable structure, this compound is a focal point in research due to its versatile chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol typically involves:
Starting Materials: : Appropriate precursors such as ketones, aldehydes, and alcohols.
Catalysts and Reagents: : Common reagents include strong acids or bases, and specific catalysts to induce cyclization.
Reaction Conditions: : Often performed under controlled temperature and pressure to ensure the integrity of the tricyclic structure.
Industrial Production Methods: On an industrial scale, the production involves:
Batch Processing: : Using large reactors to accommodate necessary volume.
Continuous Flow Synthesis: : For high efficiency and yield, involving automated systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound undergoes oxidation with agents like chromic acid or pyridinium chlorochromate, forming corresponding ketones or aldehydes.
Reduction: : It can be reduced using agents like lithium aluminium hydride, yielding simpler alcohol derivatives.
Substitution: : Common in reactions with halides, where the hydroxyl group can be replaced by a halogen atom.
Oxidizing Agents: : Chromic acid, pyridinium chlorochromate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Often organic solvents like dichloromethane or tetrahydrofuran.
Reaction Conditions: : Typically involve moderate temperatures and occasionally inert atmospheres to prevent side reactions.
Major Products: From oxidation, products like ketones or aldehydes. Reduction yields simpler alcohols, and substitution reactions provide various halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Solvent Interactions: : Studies on solvent effects in chemical reactions.
Catalysis: : As a potential catalyst or catalyst precursor.
Enzyme Inhibition: : Investigating potential as an enzyme inhibitor.
Cell Signaling: : Studied for effects on cell signaling pathways.
Drug Development: : Possible use as a scaffold for developing new pharmaceuticals.
Diagnostics: : Research into its use in diagnostic reagents.
Materials Science: : Used in the development of new materials with unique properties.
Polymer Science: : As a monomer or comonomer in polymer production.
Mécanisme D'action
Effects: It interacts with molecular targets through its functional groups, often influencing biological pathways by binding to enzymes or receptors.
Molecular Targets and Pathways: Key targets include enzymes involved in metabolic pathways and cell signaling receptors. Its unique structure allows for specific interactions, often inhibiting or activating particular biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
[(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol: vs. similar tricyclic ethers.
Key Differences: : Unique functional groups or specific molecular configurations that impact reactivity and biological activity.
Stability: : More stable under various conditions compared to similar ethers.
Reactivity: : Specific functional groups allow for unique chemical reactions.
In essence, this compound is a compound with significant potential across diverse fields of study, boasting both stability and reactivity that make it a subject of ongoing scientific interest.
Let me know what else you're curious about.
Propriétés
IUPAC Name |
[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POORJMIIHXHXAV-CYNREMDZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4064-06-6 |
Source


|
| Record name | 1,2:3,4-di-O-isopropylidene-D-galactopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B8021107.png)






![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one;hydroiodide](/img/structure/B8021168.png)
![[3-(2,5-Dimethoxybenzoyl)-5-hydroxy-1-benzofuran-4-yl]methyl-dimethylazanium;chloride;hydrate](/img/structure/B8021171.png)


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-nitrobenzoic acid](/img/structure/B8021205.png)
![N-(6-Hydroxyhexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8021212.png)

